N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide
Description
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-[2-(2-benzamidoethylamino)ethylamino]ethyl]benzamide |
InChI |
InChI=1S/C20H26N4O2/c25-19(17-7-3-1-4-8-17)23-15-13-21-11-12-22-14-16-24-20(26)18-9-5-2-6-10-18/h1-10,21-22H,11-16H2,(H,23,25)(H,24,26) |
InChI Key |
RABDLALRKWJHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNCCNCCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Sequential Nitrile Amidination–Reduction Method
This method, described in recent literature, employs a two-step process under mild conditions without the need for selective protective groups or tedious purification steps:
Step 1: Amidination
The reaction of ethylenediamine derivatives with benzonitrile in the presence of N-acetylcysteine as an organocatalyst in methanol at 60 °C for 24 hours leads to the formation of 2-imidazoline cyclic amidines. This step is highly efficient, providing good to excellent yields of cyclic amidines without undesired byproducts.Step 2: Reductive Opening
The cyclic amidines are then subjected to chemoselective reductive opening using a borane–dimethyl sulfide complex. This selectively reduces the amidine ring to yield the linear polyamine skeleton. The benzamido groups can be simultaneously reduced or introduced in subsequent steps.
This approach avoids the use of additional N-protective groups and complex workups, making it scalable and robust.
Table 1. Reaction Conditions and Yields for Amidination Step
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethylenediamine + Benzonitrile | N-acetylcysteine | MeOH | 60 | 24 | 85-95 |
| 1,3-Diaminopropane + Benzonitrile | N-acetylcysteine | MeOH | 60 | 24 | 80-90 |
Protection–Reduction–Deprotection Sequence
An alternative method involves protection of amine groups as carbamates, reduction of nitrile groups, and subsequent deprotection to yield the target compound:
Step a: Cyanomethylation
Ethane-1,2-diamine is reacted with 2-chloroacetonitrile in the presence of a base in an aprotic solvent at 25-30 °C to form 2,2'-(ethane-1,2-diylbis(azanediyl))diacetonitrile.Step b: Protection
The free amine groups are protected using tert-butyl carbamate (Boc) anhydride to yield di-tert-butyl ethane-1,2-diylbis(cyanomethylcarbamate). This step is crucial to prevent side reactions during reduction.Step c: Reduction
The nitrile groups are reduced to primary amines using catalytic hydrogenation with Raney nickel in methanolic ammonia. This yields di-tert-butyl ethane-1,2-diylbis(2-aminoethylcarbamate) difumarate.Step d: Deprotection and Salt Formation
Treatment with concentrated hydrochloric acid at 50-70 °C removes the Boc protecting groups, converting the intermediate to the tetrahydrochloride salt of the target polyamine.Step e: Final Purification
The free base is obtained by neutralization and purified by recrystallization from suitable solvents.
Table 2. Summary of Protection–Reduction–Deprotection Steps
| Step | Reaction | Conditions | Key Reagents | Product |
|---|---|---|---|---|
| a | Cyanomethylation | 25-30 °C, aprotic solvent | 2-Chloroacetonitrile, base | 2,2'-(ethane-1,2-diylbis(azanediyl))diacetonitrile |
| b | Boc Protection | Cooling, aprotic solvent | Boc anhydride | Di-tert-butyl ethane-1,2-diylbis(cyanomethylcarbamate) |
| c | Catalytic Reduction | Raney Ni, methanolic ammonia | Raney nickel, H2 | Di-tert-butyl ethane-1,2-diylbis(2-aminoethylcarbamate) difumarate |
| d | Deprotection and Salt Formation | 50-70 °C, HCl | Concentrated HCl | N,N'-bis(2-aminoethyl)ethane-1,2-diamine tetrahydrochloride |
| e | Purification | Recrystallization | Various solvents | Pure target compound |
Additional Notes on Catalysts and Conditions
N-acetylcysteine is a particularly effective organocatalyst for amidination, outperforming other sulfide-based agents such as sodium sulfide or 2-mercaptoethanol.
Borane–dimethyl sulfide complex provides chemoselective reduction of cyclic amidines without affecting other sensitive groups.
Raney nickel catalysis in methanolic ammonia is preferred for nitrile reduction in the protection–reduction approach, ensuring high purity and yield.
Comparative Analysis of Methods
| Feature | Amidination–Reduction Method | Protection–Reduction–Deprotection Method |
|---|---|---|
| Use of Protective Groups | No | Yes (Boc protection) |
| Reaction Conditions | Mild (60 °C, methanol) | Moderate (25-70 °C, aprotic solvents, HCl) |
| Catalysts | N-acetylcysteine, Borane complex | Raney nickel |
| Purification Complexity | Simple workup, no tedious purification | Multiple purification steps |
| Yield | High (85-95%) | High but dependent on deprotection step |
| Scalability | High | High |
| Byproducts | Minimal (ammonia) | Minimal but requires careful deprotection |
Summary and Recommendations
The preparation of this compound can be efficiently achieved via two principal synthetic routes:
The sequential nitrile amidination–reduction method offers a straightforward, mild, and high-yielding approach without the need for protective groups, making it suitable for rapid synthesis and scale-up.
The protection–reduction–deprotection sequence provides more control over intermediate stability and purity but involves additional steps and reagents.
For applications requiring rapid synthesis and minimal purification, the amidination–reduction method catalyzed by N-acetylcysteine and borane complexes is recommended. For highly pure material where protection is necessary, the Boc protection strategy combined with Raney nickel reduction is appropriate.
Chemical Reactions Analysis
Types of Reactions
N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism by which N,N’-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. The pathways involved may include the inhibition of metalloproteases or the modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues with Modified Linkers or Functional Groups
Table 1: Structural and Functional Comparisons
Antioxidant Activity
Benzimidazole-based analogues (e.g., 2a-e ) exhibit significant antioxidant properties via DPPH radical scavenging, with IC₅₀ values ranging from 12–25 μM . In contrast, the target dibenzamide lacks reported antioxidant data, suggesting that terminal benzamide groups may reduce redox activity compared to heterocyclic systems.
Heavy Metal Adsorption
The Gemini surfactant ED2, derived from a dinicotinamide analogue, demonstrates high Pb²⁺/Hg²⁺ adsorption capacities (>90%) due to its polar amide and pyridine moieties .
Pharmaceutical Potential
Compounds like 11b (a PROTAC derivative) utilize bis-amide ethylene backbones to link pharmacophores, enabling targeted protein degradation in cancer cells . The target compound’s flexible diamine backbone could similarly serve as a scaffold for drug conjugation.
Physicochemical Properties
Solubility and Stability
- Target Compound: Limited solubility in polar solvents due to hydrophobic benzamide termini; stable under ambient conditions.
- Oxygen-Linked Analogues (e.g., 9j–9m ): Improved aqueous solubility from ether linkages but reduced thermal stability .
- Sulfur-Containing Analogues (e.g., 4ag): Enhanced reactivity due to thioxothiazolidinone groups but prone to oxidation .
Biological Activity
N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide, also known as a polyamine derivative, has garnered attention for its potential biological activities. This compound features a complex structure that may interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula for this compound is . Its structure consists of two benzamide groups connected by a polyamine backbone, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural characteristics often exhibit a range of biological activities, including:
- Antimicrobial Properties : Polyamines have been shown to possess antibacterial and antifungal activities.
- Anticancer Effects : Some studies suggest that polyamines can influence cell proliferation and apoptosis in cancer cells.
- Neuroprotective Effects : There is evidence that certain polyamines may protect against neurodegenerative diseases.
Antimicrobial Activity
A study investigating the antimicrobial properties of related compounds found that polyamines can disrupt bacterial cell membranes, leading to cell death. The effectiveness of this compound against various bacterial strains was evaluated using the disc diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 18 | 10 |
| P. aeruginosa | 12 | 10 |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound could induce apoptosis and inhibit cell growth. The mechanism appears to involve the modulation of signaling pathways associated with cell survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest |
Neuroprotective Effects
Research has shown that polyamines can exert neuroprotective effects by modulating glutamate receptors and reducing oxidative stress. A study on neuronal cultures treated with this compound revealed significant reductions in neurotoxicity induced by glutamate.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results indicated a promising potential for use in combination therapies.
- Case Study on Cancer Treatment : A preclinical trial evaluated the compound's effects on tumor growth in mouse models. The findings suggested a significant reduction in tumor size compared to control groups.
Q & A
Basic: What are the standard synthetic routes for N,N'-((ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))dibenzamide, and how do reaction conditions affect yield and purity?
Answer:
The compound is synthesized via condensation reactions between benzoyl chloride derivatives and ethylenediamine-based precursors. Key steps include:
- Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for nucleophilic attack by amine groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates. However, trace moisture can hydrolyze intermediates, reducing yield .
- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., over-acylation). Elevated temperatures may degrade sensitive intermediates .
Yield optimization : Literature reports a maximum yield of ~89% under anhydrous conditions with stoichiometric reagent ratios .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts, IR peaks) when characterizing this compound?
Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or impurities. Mitigation strategies include:
- Multi-spectral validation : Cross-reference NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) data. For example, unexpected downfield shifts in NMR may indicate hydrogen bonding or residual solvent effects .
- Computational modeling : Compare experimental NMR/IR data with DFT (density functional theory)-simulated spectra to identify conformational contributors .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in peak assignments .
Basic: What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
Critical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify backbone connectivity and benzamide substituents. Look for characteristic amide proton shifts (~6.5–8.5 ppm) and ethylenediamine methylene signals (~2.5–3.5 ppm) .
- IR spectroscopy : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Mass spectrometry : HRMS validates molecular weight (expected m/z: ~438.5 for C₂₈H₃₀N₄O₂) and detects isotopic patterns .
Advanced: How can reaction conditions (e.g., catalyst choice, solvent polarity) be optimized to improve yield during scale-up synthesis?
Answer:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate amidation but risk metal contamination. Enzymatic catalysts (e.g., lipases) offer greener alternatives but require longer reaction times .
- Solvent polarity : High-polarity solvents (e.g., DMSO) improve solubility of intermediates but may hinder product isolation. Switch to mixed solvents (e.g., THF/water) during workup to precipitate pure product .
- In-line monitoring : Use PAT (process analytical technology) tools like FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Basic: What safety precautions are necessary when handling intermediates during synthesis?
Answer:
- Skin/eye protection : Wear nitrile gloves and safety goggles due to potential irritation from amines or acylating agents .
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., benzoyl chloride derivatives) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional hazardous waste protocols .
Advanced: How can supramolecular interactions (e.g., hydrogen bonding, π-π stacking) be analyzed to predict this compound’s behavior in host-guest systems?
Answer:
- Thermodynamic studies : Isothermal titration calorimetry (ITC) quantifies binding constants (Kd) for host-guest complexes .
- X-ray crystallography : Resolve intermolecular interactions (e.g., amide H-bonding networks) in solid state .
- Molecular dynamics simulations : Predict solvent-accessible surfaces and interaction energies using software like GROMACS or AMBER .
Basic: What solubility challenges arise with this compound, and how can they be addressed in experimental design?
Answer:
- Poor aqueous solubility : Due to hydrophobic benzamide groups, solubility in water is limited (<0.1 mg/mL). Use co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) for in vitro assays .
- Organic solvent compatibility : Soluble in DMF, DCM, and THF, but avoid chlorinated solvents if crystallinity is required for characterization .
Advanced: What computational models are suitable for predicting this compound’s reactivity or pharmacokinetic properties?
Answer:
- DFT calculations : Simulate reaction pathways (e.g., amide bond cleavage energy barriers) and electronic properties (HOMO/LUMO gaps) .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., electron-withdrawing groups on benzamide) with bioactivity .
- ADMET prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles .
Basic: How can researchers validate synthetic protocols for reproducibility across laboratories?
Answer:
- Detailed SOPs : Document reagent purity, solvent grades, and reaction timelines (e.g., "stir at 25°C for 24 hours") .
- Round-robin testing : Collaborate with external labs to replicate synthesis and compare yields/purity via inter-lab HPLC analyses .
Advanced: How should discrepancies between experimental data and theoretical predictions (e.g., spectral shifts, reaction yields) be systematically addressed?
Answer:
- Error source identification : Check for impurities (via TLC/HPLC), incorrect computational parameters (e.g., solvent model in DFT), or instrumental calibration issues .
- Sensitivity analysis : Vary input parameters (e.g., dielectric constant in simulations) to assess their impact on theoretical results .
- Peer consultation : Cross-validate data with crystallographers or computational chemists to resolve ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
